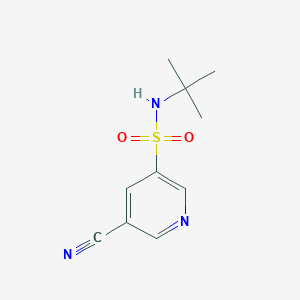

n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide

Overview

Description

The compound “n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide” is a complex organic molecule. The “n-(Tert-butyl)” part refers to a tert-butyl group attached to the nitrogen atom . Tert-butyl is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . The “5-cyanopyridine-3-sulfonamide” part suggests a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a cyanide group (−CN) attached at the 5-position and a sulfonamide group (−SO2NH2) attached at the 3-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide” would depend on its exact molecular structure. Tert-butyl groups are generally nonpolar and hydrophobic, while cyanide and sulfonamide groups are polar and can participate in hydrogen bonding .Scientific Research Applications

Synthesis of N-tert-butyl/N-trityl Protected Amides

This compound is used in the synthesis of N-tert-butyl/N-trityl protected amides via the Ritter reaction of nitriles with tertiary alcohols . This method is rapid, efficient, and inexpensive, and it’s carried out under solvent-free conditions .

Synthesis of N-Heterocycles via Sulfinimines

N-tert-butyl-5-cyanopyridine-3-sulfonamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Drug Synthesis

The N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . For example, finasteride is used to treat benign prostatic hyperplasia, and nelfinavir is a protease inhibitor developed as a component in the treatment of HIV .

Allylic Halogenation in Organic Synthesis

N-tert-butyl-5-cyanopyridine-3-sulfonamide is utilized in organic synthesis, particularly in the allylic halogenation of α-olefins. This reaction involves the abstraction of allylic hydrogen, leading to the formation of monohalogenated olefins in high yields.

Nitration of Alkane, Alkene, Alkyne, and Aromatic Compounds

The compound is used in the nitration of alkane, alkene, alkyne, and aromatic compounds . It’s also used in nitrosylation and sequential nitrosylation reactions, serving as a source of oxygen and nitrogen .

Synthesis of Heterocycles

The compound finds a wide range of applications in the synthesis of heterocycles . These heterocycles represent the structural motif of many natural products and therapeutically applicable compounds .

Mechanism of Action

Target of Action

Compounds with a tert-butyl group have been found to interact with various enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and calcium signaling, respectively .

Mode of Action

It’s known that the tert-butyl group in other compounds can undergo oxidation by cytochrome p450 enzymes (cyps), leading to various metabolites . This suggests that n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide might interact with its targets through similar mechanisms, potentially leading to changes in the activity or function of these targets.

Biochemical Pathways

Given the potential targets mentioned above, it’s plausible that this compound could influence pathways related to protein synthesis, glycolysis, protein maturation, and calcium signaling .

Pharmacokinetics

Compounds with a tert-butyl group are known to undergo metabolism by cyps, leading to various metabolites . This suggests that n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide might have similar pharmacokinetic properties.

Result of Action

Based on the potential targets and pathways, it’s plausible that this compound could influence various biological processes, potentially leading to changes in protein synthesis, energy production, protein maturation, and calcium signaling .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-tert-butyl-5-cyanopyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-10(2,3)13-16(14,15)9-4-8(5-11)6-12-7-9/h4,6-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIBGHBZOQVYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B3096054.png)

![2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3096062.png)

![tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3096126.png)

![Racemic-(1S,3S,4R,5R)-2-Tert-Butyl 3-Ethyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B3096161.png)